![molecular formula C225H234O9 B13782333 Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate typically involves multi-step organic reactions. The process begins with the preparation of the phenylethynyl intermediates, followed by their attachment to the undecyl chain. The final step involves the formation of the trimesate core, which is achieved through esterification reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenyl groups.
Substitution: The compound can undergo substitution reactions, where the phenylethynyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate involves its interaction with specific molecular targets and pathways. The phenylethynyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Tris-[11-pentakis-(4’-methylphenylethynyl)phenoxyundecyl]trimesate
- Tris-[11-pentakis-(4’-ethylphenylethynyl)phenoxyundecyl]trimesate
- Tris-[11-pentakis-(4’-butylphenylethynyl)phenoxyundecyl]trimesate
Comparison: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate is unique due to its specific propyl substituents, which influence its chemical properties and reactivity. Compared to similar compounds with different alkyl groups, it may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C225H234O9 |
|---|---|
Poids moléculaire |
3082 g/mol |
Nom IUPAC |
tris[11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C225H234O9/c1-16-58-172-73-103-187(104-74-172)133-148-205-208(151-136-190-109-79-175(61-19-4)80-110-190)214(157-142-196-121-91-181(67-25-10)92-122-196)220(215(158-143-197-123-93-182(68-26-11)94-124-197)209(205)152-137-191-111-81-176(62-20-5)82-112-191)229-163-52-46-40-34-31-37-43-49-55-166-232-223(226)202-169-203(224(227)233-167-56-50-44-38-32-35-41-47-53-164-230-221-216(159-144-198-125-95-183(69-27-12)96-126-198)210(153-138-192-113-83-177(63-21-6)84-114-192)206(149-134-188-105-75-173(59-17-2)76-106-188)211(154-139-193-115-85-178(64-22-7)86-116-193)217(221)160-145-199-127-97-184(70-28-13)98-128-199)171-204(170-202)225(228)234-168-57-51-45-39-33-36-42-48-54-165-231-222-218(161-146-200-129-99-185(71-29-14)100-130-200)212(155-140-194-117-87-179(65-23-8)88-118-194)207(150-135-189-107-77-174(60-18-3)78-108-189)213(156-141-195-119-89-180(66-24-9)90-120-195)219(222)162-147-201-131-101-186(72-30-15)102-132-201/h73-132,169-171H,16-72,163-168H2,1-15H3 |
Clé InChI |
FSRSQNKSAQBWJM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCOC(=O)C5=CC(=CC(=C5)C(=O)OCCCCCCCCCCCOC6=C(C(=C(C(=C6C#CC7=CC=C(C=C7)CCC)C#CC8=CC=C(C=C8)CCC)C#CC9=CC=C(C=C9)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C(=O)OCCCCCCCCCCCOC1=C(C(=C(C(=C1C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


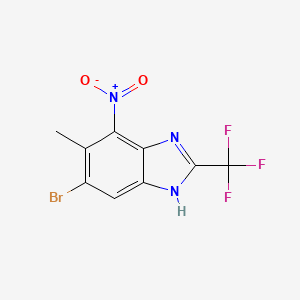
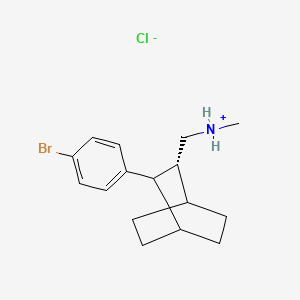
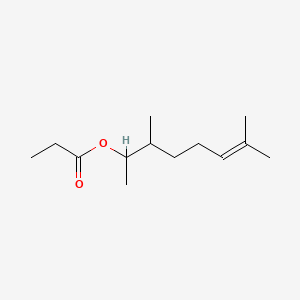
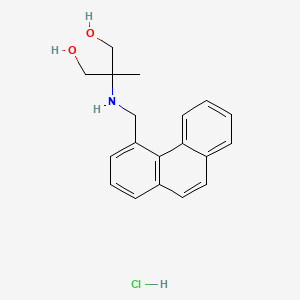

![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
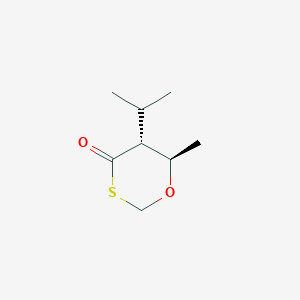
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
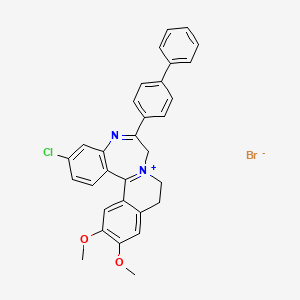

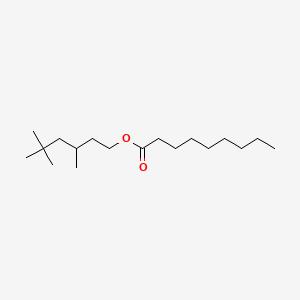

![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
